molecular formula C5H11NO B1311845 (1R,2R)-2-Aminocyclopentanol CAS No. 68327-03-7

(1R,2R)-2-Aminocyclopentanol

Cat. No. B1311845
CAS RN: 68327-03-7
M. Wt: 101.15 g/mol
InChI Key: JFFOUICIRBXFRC-RFZPGFLSSA-N
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques like IR, NMR, and MS to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Enzyme Inhibition

  • Inhibition of Enzymatic Synthesis : Cycloleucine and its analogs, including structures similar to (1R,2R)-2-Aminocyclopentanol, have been investigated for their ability to inhibit the synthesis of S-adenosyl-L-methionine. These compounds show varied inhibitory activities based on their structural modifications, indicating their potential in enzyme inhibition studies (Coulter et al., 1974).

Pharmacological Research

  • Inhibition of α-L-Fucosidases : Aminocyclopentitols, related to (1R,2R)-2-Aminocyclopentanol, have shown selective inhibition of α-L-fucosidases. These compounds offer a basis for developing inhibitors with potential therapeutic applications (Blaser & Reymond, 2000).

Neuropharmacology

  • Metabotropic Glutamate Receptors : Research on analogs of 1-aminocyclopentane-1,3-dicarboxylic acid, a compound structurally related to (1R,2R)-2-Aminocyclopentanol, has demonstrated selective activity for group II metabotropic glutamate receptors. This highlights their significance in studying neurological functions and disorders (Bräuner‐Osborne et al., 1997).

  • Excitatory Amino Acid Receptors : Stereoisomers of aminocyclopentane-1,3-dicarboxylic acid have been studied for their effects on metabotropic excitatory amino acid receptors, showing variations in potency, efficacy, and selectivity. This research aids in understanding receptor functions and developing targeted therapies (Schoepp et al., 1991).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves discussing the potential applications of the compound and the future research directions .

properties

IUPAC Name

(1R,2R)-2-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOUICIRBXFRC-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440241
Record name (1R,2R)-2-Aminocyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-Aminocyclopentanol

CAS RN

68327-03-7, 59260-76-3
Record name (1R,2R)-2-Aminocyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-aminocyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,2R)-2-aminocyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J González‐Sabín, V Gotor… - Biotechnology Journal …, 2006 - Wiley Online Library
Optically active trans‐2‐(N,N‐dialkylamino)cyclopentanols and their acetates derivatives were obtained with very good chemical yields and enantiomeric excesses (95–≥99%), …
Number of citations: 8 onlinelibrary.wiley.com
A Knight, JL Hemmings, I Winfield… - Journal of medicinal …, 2016 - ACS Publications
A series of N 6 -bicyclic and N 6 -(2-hydroxy)cyclopentyl derivatives of adenosine were synthesized as novel A 1 R agonists and their A 1 R/A 2 R selectivity assessed using a simple …
Number of citations: 45 pubs.acs.org
B Preti, A Suchankova, G Deganutti… - Journal of medicinal …, 2022 - ACS Publications
A series of benzyloxy and phenoxy derivatives of the adenosine receptor agonists N 6 -cyclopentyl adenosine (CPA) and N 6 -cyclopentyl 5′-N-ethylcarboxamidoadenosine (CP-NECA…
Number of citations: 10 pubs.acs.org
M Leroux, WY Huang, Y Lemke… - … A European Journal, 2020 - Wiley Online Library
Chiral β‐aminoalkylzinc halides were prepared starting from optically pure commercial β‐amino‐alcohols. These amino‐alcohols were converted to the corresponding N‐pyrrolyl‐…
I Korboukh, EA Hull-Ryde, JE Rittiner… - Journal of medicinal …, 2012 - ACS Publications
Adenosine A 1 receptor (A 1 AR) agonists have antinociceptive effects in multiple preclinical models of acute and chronic pain. Although numerous A 1 AR agonists have been …
Number of citations: 31 pubs.acs.org
P Li, H Zheng, J Zhao, L Zhang, W Yao… - Journal of medicinal …, 2016 - ACS Publications
A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and synthesized. The structure–activity relationships of these polycyclic compounds as phosphodiesterase 1 (PDE1…
Number of citations: 67 pubs.acs.org
HS Ahn, A Bercovici, G Boykow… - Journal of Medicinal …, 1997 - ACS Publications
Tetracyclic guanines have been shown to be potent and selective inhibitors of the cGMP-hydrolyzing enzymes PDE1 and PDE5. In general, these compounds are inactive or only …
Number of citations: 163 pubs.acs.org
M Okello, S Mishra, M Nishonov, V Nair - Bioorganic & medicinal chemistry …, 2013 - Elsevier
While some examples are known of integrase inhibitors that exhibit potent anti-HIV activity, there are very few cases reported of integrase inhibitors that show significant differences in …
Number of citations: 3 www.sciencedirect.com
YK Zhang, JJ Plattner, EE Easom… - Journal of medicinal …, 2017 - ACS Publications
Carboxamide pyrazinyloxy benzoxaboroles were investigated with the goal to identify a molecule with satisfactory antimalarial activity, physicochemical properties, pharmacokinetic …
Number of citations: 58 pubs.acs.org
D Gala, DJ DiBenedetto, M Kugleman, MS Puar - Tetrahedron letters, 2003 - Elsevier
Structure elucidation of several new pyrimidines containing a varying extent of hydrogen bonding allowed for determination of the course of chemical reactions towards the preparation …
Number of citations: 9 www.sciencedirect.com

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